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molecular formula C11H14BrNO B8608019 4-(4-Bromophenyl)-2-methylmorpholine

4-(4-Bromophenyl)-2-methylmorpholine

Cat. No. B8608019
M. Wt: 256.14 g/mol
InChI Key: AFEDCJZCQDEKDP-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

To a solution of 4-(2-methylmorpholino)aniline (7.21 g, 37.5 mmol) in 100 mL HBr in water (40%), a solution of NaNO2 (2.59 g, 37.5 mmol) in 15 mL water was added slowly at −10° C.˜0° C. The mixture was stirred for 30 minutes and was added dropwise to a solution of CuBr (2.96 g, 20.6 mmol) in 30 mL HBr in water (40%). The resulting mixture was stirred and heated at 60° C. for 2 hours. Then the reaction solution was adjusted by 2N NaOH solution to pH>7. Extracted by EA, the combined organic phase was washed with brine, dried and concentrated to give crude product as black oil. MS (m/z): 256 (M+H)+; 258 (M+3)+.
Quantity
7.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.96 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][N:6]([C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH2:5][CH2:4][O:3]1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:21]>O>[Br:21][C:11]1[CH:13]=[CH:14][C:8]([N:6]2[CH2:5][CH2:4][O:3][CH:2]([CH3:1])[CH2:7]2)=[CH:9][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.21 g
Type
reactant
Smiles
CC1OCCN(C1)C1=CC=C(N)C=C1
Name
Quantity
2.59 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
2.96 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
Extracted by EA
WASH
Type
WASH
Details
the combined organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product as black oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)N1CC(OCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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